molecular formula C11H16BrN B181008 N-(3-bromobenzyl)butan-2-amine CAS No. 869949-42-8

N-(3-bromobenzyl)butan-2-amine

Cat. No.: B181008
CAS No.: 869949-42-8
M. Wt: 242.16 g/mol
InChI Key: PIKQKBKACWXYHW-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)butan-2-amine is a secondary amine featuring a 3-bromobenzyl group attached to the nitrogen atom of butan-2-amine. The bromine atom at the meta position of the benzyl ring introduces electronic effects (e.g., inductive withdrawal) and steric bulk, which may influence reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKQKBKACWXYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405896
Record name N-(3-bromobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869949-42-8
Record name N-(3-bromobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization and Yield

Key parameters affecting yield include:

  • Molar Ratio : A 1:1.2 ratio of 3-bromobenzyl chloride to butan-2-amine minimizes side reactions.

  • Base Selection : Sodium hydroxide outperforms weaker bases like sodium bicarbonate due to its ability to efficiently scavenge HCl.

  • Purification : Liquid-liquid extraction with ethyl acetate and water, followed by column chromatography, yields >85% purity.

Reductive Amination Method

Reductive amination offers an alternative route by coupling 3-bromobenzaldehyde with butan-2-amine in the presence of a reducing agent. This method avoids the use of reactive benzyl halides, which can be hazardous.

Reaction Pathway

The process involves two stages:

  • Imine Formation : The aldehyde reacts with the amine to form a Schiff base.

  • Reduction : The imine intermediate is reduced to the corresponding amine.

Common reducing agents include sodium cyanoborohydride (NaBH<sub>3</sub>CN) and hydrogen gas (H<sub>2</sub>) with palladium on carbon (Pd/C) . NaBH<sub>3</sub>CN is preferred for its selectivity toward imine reduction over aldehydes.

Experimental Protocol

  • Solvent : Methanol or ethanol

  • Temperature : Room temperature (25°C) for NaBH<sub>3</sub>CN; 50–60°C for H<sub>2</sub>/Pd/C

  • Reaction Time : 6–12 hours

A representative procedure from patent literature involves dropwise addition of acetic acid to stabilize the imine intermediate, followed by controlled bromine addition to maintain regioselectivity.

Comparative Analysis of Methods

Table 1 summarizes the advantages and limitations of each synthesis route:

Parameter Nucleophilic Substitution Reductive Amination
Starting Materials 3-Bromobenzyl chloride3-Bromobenzaldehyde
Reagents NaOH, THFNaBH<sub>3</sub>CN, MeOH
Yield 70–80%65–75%
Purity >85% after chromatography>80% after extraction
Scalability Suitable for industrial scaleLimited by reducing agent cost
Safety Considerations Handling benzyl chloridesCyanide byproducts (NaBH<sub>3</sub>CN)

Mechanistic Considerations and Side Reactions

Competing Pathways in Nucleophilic Substitution

  • Elimination Reactions : Elevated temperatures may promote E2 elimination, forming 3-bromostyrene. This is mitigated by using polar aprotic solvents and controlled heating.

  • Polyalkylation : Excess amine reduces the risk of dialkylation.

Challenges in Reductive Amination

  • Over-Reduction : Prolonged exposure to H<sub>2</sub>/Pd/C can reduce the aromatic bromine to a C-H bond. This is avoided by using NaBH<sub>3</sub>CN, which operates under milder conditions.

  • Imine Hydrolysis : Moisture leads to hydrolysis of the Schiff base, necessitating anhydrous conditions.

Industrial and Laboratory-Scale Adaptations

Continuous Flow Reactors

Recent advancements employ continuous flow systems for nucleophilic substitution, enhancing heat transfer and reducing reaction times to 2–4 hours. This method achieves yields comparable to batch processes (75–78%) with better reproducibility.

Green Chemistry Approaches

  • Solvent-Free Reactions : Ball milling 3-bromobenzyl chloride and butan-2-amine with a catalytic amount of K<sub>2</sub>CO<sub>3</sub> yields 68% product, eliminating solvent waste.

  • Biocatalysts : Immobilized lipases show preliminary success in catalyzing the amination step, though yields remain low (~40%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-bromobenzyl)butan-2-amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives

    Reduction: Formation of primary or secondary amines, alcohols

    Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives

Scientific Research Applications

Chemistry: N-(3-bromobenzyl)butan-2-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.

Medicine: The compound is investigated for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.

Industry: this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(3-bromobenzyl)butan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine (Br) in N-(3-bromobenzyl)butan-2-amine contributes to higher molecular weight and density compared to chlorine (Cl) analogues like N-(2,4-dichlorobenzyl)butan-2-amine.
  • Aromatic Ring Modifications : Replacing benzene with pyridine (e.g., N-((5-bromopyridin-3-yl)methyl)butan-1-amine) introduces nitrogen heteroatoms, altering electronic properties (e.g., basicity) and expanding utility in metal-ligand complexes .
  • Branched vs.

Spectroscopic and Physical Properties

  • NMR Data : For N-(2,4-dichlorobenzyl)butan-2-amine (), ¹H NMR shows aromatic protons as doublets (δ 7.3–7.5 ppm) and amine protons as broad singlets (δ 1.2–1.5 ppm). The bromine in this compound would deshield adjacent protons, shifting aromatic signals upfield compared to chlorine analogues.
  • Boiling Point/Density : Brominated amines (e.g., in ) exhibit higher boiling points (~505°C predicted) and densities (~1.49 g/cm³) due to Br’s molecular weight and polarizability.

Biological Activity

N-(3-bromobenzyl)butan-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution :
    • Reacting 3-bromobenzyl chloride with butan-2-amine in the presence of a base such as sodium hydroxide under reflux conditions.
  • Reductive Amination :
    • Involves the reaction of 3-bromobenzaldehyde with butan-2-amine using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

These synthetic routes are optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity and specificity for its targets. Potential interactions include:

  • Modulation of Neurotransmitter Systems : Similar compounds have shown interactions with serotonin and dopamine pathways, suggesting that this compound may influence these systems as well.
  • Enzyme Inhibition : The amine group can form hydrogen bonds and ionic interactions, potentially modulating enzyme activity.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .

Compound Target Bacteria Activity
This compoundStaphylococcus aureusModerate
N-(4-bromobenzyl)butan-2-amineEscherichia coliLow

Cytotoxicity Studies

Cytotoxicity assessments have shown that while this compound exhibits some cytotoxic effects, they are comparable to established drugs like vancomycin and daptomycin. For instance, exposure to this compound resulted in a viability reduction of approximately 60% in Vero cells after 48 hours .

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound, against resistant strains of bacteria. The results indicated that this compound had comparable activity to traditional antibiotics, highlighting its potential as an alternative treatment option .
  • Neurotransmitter Interaction Study :
    Another investigation focused on the interaction of this compound with serotonin receptors. The findings suggested that this compound could act as a modulator for serotonin pathways, which may have implications for mood disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-bromobenzyl)butan-2-amine, and how can purity be validated?

  • Methodology : A palladium-catalyzed cross-coupling approach (e.g., using PdCl₂(PPh₃)₂ and CuI in acetonitrile) can be adapted from protocols for structurally similar benzylamine derivatives . Post-synthesis, purity is confirmed via 1H/13C NMR (e.g., δH 7.4–7.2 ppm for aromatic protons, δC 40–50 ppm for aliphatic carbons) and HRMS (exact mass calculated for C₁₁H₁₅BrN: 256.03 g/mol) .

Q. How can researchers characterize the bromine substituent’s reactivity in this compound?

  • Methodology : Perform nucleophilic substitution reactions (e.g., with amines or thiols) under mild conditions (room temperature, DMF solvent) and monitor via TLC or GC-MS . Compare reaction kinetics to brominated analogs like N-(3-bromo-2-methylphenyl)acetamide, where bromine substitution occurs at ~60°C in basic media .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. reduction) affect the stability of this compound?

  • Data Analysis : Under oxidative conditions (e.g., H₂O₂/CH₃COOH), the amine may form N-oxide derivatives, detectable by FT-IR (N-O stretch at ~1250 cm⁻¹). For reductive pathways (e.g., LiAlH₄), monitor conversion to secondary amines via NMR shifts (e.g., δH 1.2–1.5 ppm for reduced CH₂ groups) . Contradictions in yield or selectivity may arise from solvent polarity or catalyst choice .

Q. What strategies resolve contradictions in NMR data when synthesizing this compound derivatives?

  • Troubleshooting : Compare observed NMR peaks to reference spectra of analogs like N-(2,4-dichlorobenzyl)butan-2-amine (e.g., δH 3.7 ppm for benzyl CH₂). Use DEPT-135 to distinguish CH₂/CH₃ groups and 2D-COSY to resolve overlapping signals . Inconsistent integration ratios may indicate residual solvents or byproducts .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Perform docking studies using serotonin/dopamine receptor structures (PDB IDs: 5I6X, 6CM4). Compare to fluorinated analogs like 1-(4-fluorophenyl)butan-2-amine hydrochloride, where fluorine enhances binding affinity via hydrophobic interactions . Validate predictions with in vitro assays (e.g., radioligand displacement) .

Experimental Design Considerations

Q. What controls are critical for assessing the catalytic efficiency of Pd-based systems in synthesizing this compound?

  • Design : Include blank reactions (no catalyst) and internal standards (e.g., biphenyl) to quantify coupling efficiency. Optimize temperature (60–80°C) and ligand ratios (1:1 Pd:Cu) based on yields reported for N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine synthesis (~70–85%) .

Q. How can researchers mitigate side reactions during bromine substitution in this compound?

  • Optimization : Use anhydrous conditions to prevent hydrolysis and add catalytic KI to enhance bromide leaving-group activity. Monitor by HPLC (C18 column, acetonitrile/water gradient) to separate products from undesired elimination byproducts .

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